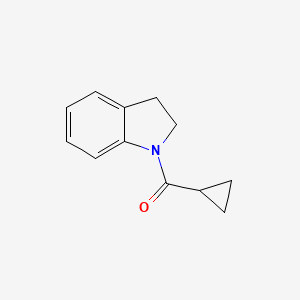
methyl 4-bromo-2-ethyl-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-ethyl-3-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, ethyl, and fluorine groups. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-ethyl-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-ethyl-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-ethyl-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2-ethyl-3-fluorobenzyl alcohol.
Oxidation: Formation of 4-bromo-2-ethyl-3-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-ethyl-3-fluorobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-ethyl-3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo hydrolysis by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The presence of the bromine, ethyl, and fluorine substituents can influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 4-bromo-3-ethyl-2-fluorobenzoate
- Methyl 4-bromo-2-ethylbenzoate
Uniqueness
Methyl 4-bromo-2-ethyl-3-fluorobenzoate is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The presence of both bromine and fluorine atoms on the benzene ring can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to similar compounds without these substituents .
Properties
CAS No. |
1427409-67-3 |
|---|---|
Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 4-bromo-2-ethyl-3-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-6-7(10(13)14-2)4-5-8(11)9(6)12/h4-5H,3H2,1-2H3 |
InChI Key |
CHVZQSXLCPBZER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)Br)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



